molecular formula C16H18ClN3O2 B5732465 [3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE

[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE

Cat. No.: B5732465
M. Wt: 319.78 g/mol
InChI Key: RBYGUFHTZJFRDC-UHFFFAOYSA-N
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Description

Chemical Structure and Key Attributes The compound 3-(2-chlorophenyl)-5-methyl-4-isoxazolylmethanone features a central isoxazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a methyl group. The methanone moiety is linked to a 4-methylpiperazinyl group, contributing to its polar and hydrogen-bonding capabilities. Key physicochemical properties include:

  • Molecular Weight: 485.3 g/mol
  • XLogP3: 4.9 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptor Count: 8
  • Topological Polar Surface Area (TPSA): 62.5 Ų
  • Rotatable Bonds: 3

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11-14(16(21)20-9-7-19(2)8-10-20)15(18-22-11)12-5-3-4-6-13(12)17/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYGUFHTZJFRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves several steps. One common method includes the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of bis(trichloromethyl) carbonate as a reagent can replace more hazardous chemicals like sulfur oxychloride or phosphorus oxychloride, leading to a safer and more environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the final stages of cell wall synthesis. This leads to cell lysis and the death of the bacterial cell . The compound may also interact with other molecular pathways, depending on its specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share core structural motifs (isoxazole/heterocyclic rings, methanone linkages, and substituted aryl/piperazinyl groups) but differ in substituents, leading to variations in properties and applications.

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Substituents Applications/Notes
3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone (Target) 485.3 4.9 8 2-Chlorophenyl, 5-methylisoxazole, 4-methylpiperazinyl Potential pharmaceutical agent (structural similarity to antibiotics)
(1,1-Dioxo-4-thiomorpholinyl)-[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone ~550 (estimated) N/A ~10 (estimated) 4-Fluorophenyl, thiomorpholinyl, pyridinyl-methoxy Patented solid form; possible kinase inhibitor or antimicrobial agent
3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone 394.35 N/A 7 (estimated) 4-Nitrophenyl, trifluoromethylpyridinyl, 4-methylpiperazino Research chemical; nitro group may confer redox activity
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]methanone (CAS 1016491-92-1) 440.9 N/A 6 2-Chloro-6-fluorophenyl, 5-methylisoxazole, 2-ethoxyphenylpiperazinyl Pharmaceutical intermediate; ethoxy group may enhance metabolic stability

Key Comparative Analysis

Substituent Effects on Lipophilicity and Bioavailability
  • The target compound (XLogP3 = 4.9) is less lipophilic than the trifluoromethylpyridinyl analog (estimated higher XLogP3 due to CF₃), but more lipophilic than the ethoxy-substituted analog (polar ethoxy group reduces LogP) .
  • The thiomorpholinyl derivative (patented) introduces a sulfone group, increasing polarity and hydrogen-bonding capacity (~10 acceptors vs. 8 in the target) .
Structural Flexibility and Binding Potential
  • The target compound and CAS 1016491-92-1 both retain the 5-methylisoxazole motif, which is critical for binding to penicillin-binding proteins in β-lactam antibiotics (e.g., cloxacillin derivatives) .
  • Replacement of chlorophenyl with 4-fluorophenyl (patented compound) may enhance metabolic stability by reducing oxidative dehalogenation .

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-4-isoxazolylmethanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C25H21ClN4O3S
  • Molecular Weight : 493 g/mol
  • IUPAC Name : 3-(2-chlorophenyl)-5-methyl-N-[(E)-1-[4-[(5-methylthiophene-2-carbonyl)amino]phenyl]ethylideneamino]-1,2-oxazole-4-carboxamide

The compound features a complex structure comprising an isoxazole ring, which is known for contributing to various biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in leukemia cells (HL60) with IC50 values indicating potent activity . The introduction of specific substituents on the isoxazole ring may enhance or diminish this activity depending on their electronic and steric properties.

Opioid Receptor Interaction

Recent patents suggest that compounds structurally similar to 3-(2-chlorophenyl)-5-methyl-4-isoxazolylmethanone may act as ligands for opioid receptors. This interaction could potentially lead to applications in pain management and other therapeutic areas . The SAR studies emphasize the importance of the piperazine moiety in modulating receptor affinity and selectivity.

Structure-Activity Relationship (SAR)

The biological activity of 3-(2-chlorophenyl)-5-methyl-4-isoxazolylmethanone can be analyzed through SAR studies. Key findings include:

  • Chlorophenyl Group : The presence of the 2-chlorophenyl group enhances lipophilicity, which may improve cell membrane permeability.
  • Isoxazole Ring : Variations in substituents on this ring can significantly impact biological efficacy. For example, methyl substitutions have been shown to alter antiproliferative activity.
  • Piperazine Linkage : This moiety plays a crucial role in receptor binding and overall pharmacological profile.

Case Studies and Research Findings

A review of available literature reveals several case studies that highlight the compound's potential:

  • Antiproliferative Effects : A study demonstrated that modified isoxazole derivatives exhibited varying degrees of cytotoxicity against HL60 cells, with some compounds achieving IC50 values below 100 μM .
  • Opioid Receptor Binding : Research on similar compounds indicated promising results as opioid receptor agonists, suggesting potential applications in pain relief .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 (µM)Reference
Isoxazole Derivative AAntiproliferative76
Isoxazole Derivative BOpioid Receptor AgonistNot specified

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